molecular formula C10H7ClO4S B142125 1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate CAS No. 135204-19-2

1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate

Cat. No. B142125
CAS RN: 135204-19-2
M. Wt: 258.68 g/mol
InChI Key: ZYXGPSYADVTJGF-UHFFFAOYSA-N
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Description

1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate, also known as Bsmoc-Cl, is a reagent used for amino group protection . It is soluble in all common organic solvents .


Synthesis Analysis

The synthesis of this compound involves the use of diethylaminosulfur trifluoride (DAST) to convert N-methyl amino acids into corresponding acid fluorides. These acid fluorides are then used as coupling agents in the synthesis of dipeptides .


Molecular Structure Analysis

The molecular formula of 1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate is C10H7ClO4S. It has an average mass of 258.678 Da and a monoisotopic mass of 257.975342 Da .


Chemical Reactions Analysis

This compound is used as a base- and nucleophile-sensitive amino-protecting group in peptide coupling. It is more base-labile than Fmoc and can be deprotected by tris (2-aminoethyl)amine (TAEA) .


Physical And Chemical Properties Analysis

1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate has a melting point of 76-77°C and is soluble in all common organic solvents . Its molecular weight is 258.678 Da .

Scientific Research Applications

Peptide Synthesis

This compound is used as an amino-protecting group in peptide synthesis . It is more base-labile than Fmoc, and can be deprotected by tris (2-aminoethyl)amine (TAEA) . This makes it useful in the synthesis of complex peptides where selective deprotection is required .

Base-Sensitive Amino-Protecting Group

The 1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate is a new base-sensitive amino-protecting group . This property allows it to be used in the synthesis of molecules which incorporate both β-elimination and Michael acceptor sites as protective units .

Synthesis of N-Methyl Amino Acids

This compound can be used in the synthesis of N-methyl amino acids . The N-methyl amino acids are converted into corresponding acid fluorides using diethylaminosulfur trifluoride (DAST) and employed as coupling agents in the synthesis of dipeptides .

Proteomics Research

1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate is used in proteomics research . It can be used to modify proteins and study their function and structure .

Synthesis of Dipeptides

This compound can be used in the synthesis of dipeptides . The deblocking process involves the use of insoluble piperazino silica as well as the polyamine TAEA .

Synthesis of Base Sensitive Asp-Gly Unit

Applications of 1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate chemistry to peptide sequences incorporating the base sensitive Asp-Gly unit gave less contamination due to aminosuccinimide formation than comparable syntheses involving standard Fmoc chemistry .

Safety and Hazards

This compound is stable in the absence of moisture but is unstable towards hydrolysis on TLC plates (silica gel) .

properties

IUPAC Name

(1,1-dioxo-1-benzothiophen-2-yl)methyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO4S/c11-10(12)15-6-8-5-7-3-1-2-4-9(7)16(8,13)14/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXGPSYADVTJGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2(=O)=O)COC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404321
Record name 1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate

CAS RN

135204-19-2
Record name 1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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